molecular formula C15H18O B12542675 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene CAS No. 146623-18-9

5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene

Cat. No.: B12542675
CAS No.: 146623-18-9
M. Wt: 214.30 g/mol
InChI Key: ABUDOMSLEKPEEV-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]bicyclo[221]hept-2-ene is a bicyclic compound with a benzyloxy methyl group attached to the bicyclo[221]hept-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the benzyloxy methyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The benzyloxy methyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyloxy methyl group in 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased reactivity and potential for hydrogen bonding. This makes it distinct from other similar compounds and enhances its utility in various applications.

Properties

CAS No.

146623-18-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

5-(phenylmethoxymethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C15H18O/c1-2-4-12(5-3-1)10-16-11-15-9-13-6-7-14(15)8-13/h1-7,13-15H,8-11H2

InChI Key

ABUDOMSLEKPEEV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COCC3=CC=CC=C3

Origin of Product

United States

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